1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-4-3-5-15(18-12)23-14-6-8-20(9-7-14)17(22)13-10-16(21)19(2)11-13/h3-5,13-14H,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARALLBWDYNLYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the pyridine ring: This can be accomplished through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final modifications: Additional functional groups can be introduced through various organic transformations, including oxidation and reduction reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine or piperidine rings.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: Its reactivity allows it to serve as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be utilized in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and its analogs:
Key Observations:
Core Heterocycle: The target compound’s pyrrolidinone core distinguishes it from pyrimidine (), pyrazolo-pyrimidine (), and dihydropyridinone () analogs. Lactams like pyrrolidin-2-one often exhibit improved metabolic stability compared to non-cyclic amides or unsaturated rings. The dihydropyridin-2-one analog (CAS 1797857-25-0) shares a similar piperidine-carbonyl bridge but features a six-membered partially unsaturated ring, which may reduce solubility due to increased planarity .
Substituent Complexity :
- Patent compounds () incorporate bulky pyrazolo-pyrimidine and methanesulfonylphenyl groups, likely designed for kinase inhibition. These substituents increase molecular weight (>450 g/mol) and may limit blood-brain barrier penetration compared to the target compound’s simpler structure.
- The dual piperidine-containing analog () demonstrates how additional aromatic and aliphatic chains can escalate synthetic complexity and reduce bioavailability .
Crystallinity and Stability :
- The pyrimidine derivative in () was analyzed for its crystalline structure, highlighting the role of hydrogen-bonding networks in stability. The target compound’s lactam core may similarly promote crystallinity, though its piperidine-oxy group could introduce steric hindrance during crystal packing.
Pharmacological Implications
- In contrast, pyrazolo-pyrimidine derivatives () are more likely to target ATP-binding pockets in kinases.
Biological Activity
1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, which incorporates a piperidine ring and a pyridine moiety, suggests various interaction capabilities with biological targets.
The molecular formula of this compound is . Its structure features:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Pyridine Moiety : A five-membered aromatic ring that can participate in electron-donating or accepting interactions.
- Carbonyl Group : This functional group is critical for the compound's reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to immune responses or neurotransmission.
1. Anticancer Properties
Research has indicated that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
2. Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. They may target cholinesterases and monoamine oxidases, thereby enhancing neurotransmitter levels and promoting neuronal health.
Study 1: Anticancer Activity
A study published in MDPI explored the anticancer potential of various piperidine derivatives. The results indicated that compounds similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperidine derivatives on Alzheimer's disease models. The study revealed that these compounds could inhibit amyloid-beta aggregation and enhance cognitive function through dual cholinesterase inhibition .
Data Tables
Q & A
Q. How to validate target engagement in vivo for mechanistic studies?
- Methodological Answer : Employ positron emission tomography (PET) with -labeled compound to track brain penetration and target binding in animal models. Ex vivo autoradiography confirms regional distribution .
Key Considerations
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., in vitro binding + in vivo PET) to address discrepancies in receptor affinity or metabolic stability .
- Safety Protocols : Adhere to GHS guidelines (e.g., H300 for acute toxicity) and use fume hoods/PPE during synthesis to mitigate risks from reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
